4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine
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Overview
Description
4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a nitrophenyl group via a prop-2-enyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine typically involves the reaction of 2-nitrobenzaldehyde with morpholine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Reduction: 4-[(E)-3-(2-aminophenyl)prop-2-enyl]morpholine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted morpholine derivatives with different functional groups.
Scientific Research Applications
4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 4-[(E)-3-(4-nitrophenyl)prop-2-enyl]morpholine
- 4-[(E)-3-(3-nitrophenyl)prop-2-enyl]morpholine
- 4-[(E)-3-(2-aminophenyl)prop-2-enyl]morpholine
Comparison: 4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with nitro groups at different positions, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)13-6-2-1-4-12(13)5-3-7-14-8-10-18-11-9-14/h1-6H,7-11H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIMADJDEAHPAA-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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